{Bicyclo[4.1.0]heptan-3-yl}methanamine
Description
Direct Amination and Reductive Approaches
Direct methods for installing the aminomethyl group often involve the formation of the carbon-nitrogen bond in a single reductive step from a carbonyl precursor or the creation of a heterocyclic system through C-H activation.
Reductive Amination Protocols for Aminoalkyl Chains
Reductive amination is a highly effective method for synthesizing amines from aldehydes or ketones. For the bicyclo[4.1.0]heptane system, this typically involves the corresponding bicyclo[4.1.0]heptan-3-carbaldehyde or bicyclo[4.1.0]heptan-3-one. The process involves the initial formation of an imine or enamine intermediate by reaction with an amine source (such as ammonia (B1221849) for a primary amine), followed by in situ reduction.
Organocatalytic reductive amination has been successfully applied to chiral formylcyclopropanes, a related structural class, highlighting the potential for stereocontrolled synthesis in these systems. acs.org A notable application within the bicyclo[4.1.0]heptane series is the synthesis of melanin-concentrating hormone receptor R1 antagonists. researchgate.net In one reported synthesis, an azido-ketone intermediate was subjected to reductive amination to furnish the desired amine product. researchgate.net This demonstrates the compatibility of the reductive amination protocol with other functional groups like azides, which can be subsequently reduced if needed.
Table 1: Example of Reductive Amination on a Bicyclo[4.1.0]heptane Derivative
| Starting Material | Reagents | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Bicyclo[4.1.0]heptane azido-ketone | Amine source, Reducing agent (e.g., NaBH(OAc)₃) | Bicyclo[4.1.0]heptane azido-amine | Direct formation of the amine from a ketone precursor. | researchgate.net |
Intramolecular C-H Amination for Bridged Aza-Bicycles
Intramolecular C-H amination represents a powerful strategy for constructing nitrogen-containing heterocycles by creating a C-N bond at an unactivated C(sp³)–H site. recercat.cat This approach can be used to synthesize bridged aza-bicycles, such as 2-azabicyclo[4.1.0]heptane systems. These reactions are often catalyzed by transition metals like iron, which facilitate the cross-dehydrogenative coupling of C-H and N-H bonds. rsc.org The process typically involves the generation of a highly reactive nitrene or a radical intermediate that inserts into a proximate C-H bond.
The Hofmann-Löffler-Freytag (HLF) reaction is a classic example of such a transformation, proceeding through an N-centered radical to form pyrrolidines and other saturated N-heterocycles. recercat.cat While direct application to form {Bicyclo[4.1.0]heptan-3-yl}methanamine is not typical, this strategy is crucial for creating related fused and bridged aza-bicyclo[4.1.0]heptane scaffolds, which are valuable in medicinal chemistry. researchgate.netacs.org For instance, the synthesis of 7-Aza-bicyclo[4.1.0]heptane (cyclohexene imine) can be achieved through related azide (B81097) chemistry, providing a key heterocyclic building block. orgsyn.org
Indirect Routes via Precursors and Functional Group Transformations
Indirect routes involve the initial installation of a precursor functional group, such as an azide, nitrile, or phthalimide (B116566), which is subsequently converted to the primary amine through one or more chemical steps.
Conversion of Azide or Nitrile Precursors to Primary Amines
A common and reliable indirect method involves the reduction of an organic azide or a nitrile. This two-step approach first requires the synthesis of a suitable precursor, such as 3-(azidomethyl)bicyclo[4.1.0]heptane or bicyclo[4.1.0]heptane-3-carbonitrile. These precursors can often be prepared from the corresponding alcohol or halide via nucleophilic substitution.
The subsequent reduction is a high-yielding transformation. Organic azides are readily reduced to primary amines using various reagents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). nih.govacs.orgmasterorganicchemistry.com This strategy has been successfully employed in the stereoselective synthesis of enantiomerically pure carbocyclic nucleoside analogues built on a functionalized bicyclo[4.1.0]heptane template, where a key azide intermediate was reduced to the corresponding amine. nih.govacs.org Similarly, nitriles can be reduced to primary amines using strong hydrides like LiAlH₄ or high-pressure catalytic hydrogenation.
Table 2: Reduction of Azide Precursors on the Bicyclo[4.1.0]heptane Scaffold
| Precursor | Reducing Agent | Product | Key Feature | Reference |
|---|---|---|---|---|
| Functionalized bicyclo[4.1.0]heptyl azide | H₂, Pd/C or LiAlH₄ | Functionalized bicyclo[4.1.0]heptyl amine | Mild and efficient conversion to the primary amine. | nih.govacs.org |
Application of the Gabriel Synthesis for Aminomethyl Groups
The Gabriel synthesis is a classic and robust method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation often seen in direct ammonolysis. wikipedia.orgorganic-chemistry.org The process utilizes potassium phthalimide as an ammonia surrogate. masterorganicchemistry.com
The application of this method to the bicyclo[4.1.0]heptane system would begin with a suitable halide precursor, such as 3-(bromomethyl)bicyclo[4.1.0]heptane. This substrate undergoes an Sₙ2 reaction with the phthalimide anion to form an N-alkylphthalimide intermediate. masterorganicchemistry.com The final step is the cleavage of the phthalimide group to release the desired primary amine, this compound. This is typically achieved by hydrazinolysis (the Ing–Manske procedure), which results in the formation of a stable phthalhydrazide (B32825) precipitate that can be easily removed by filtration. wikipedia.org While suffering from relatively harsh conditions, this method remains a valuable tool for the clean synthesis of primary amines. wikipedia.orgmasterorganicchemistry.com
Reduction of Imines and Enamines to Chiral Amines
Another versatile indirect route involves the reduction of imines or enamines. This method typically starts with a ketone, such as bicyclo[4.1.0]heptan-3-one. The ketone is first condensed with ammonia or a primary amine to form an imine, which is then reduced to the target amine. smolecule.com This method is particularly powerful when stereochemistry is a concern, as the use of chiral reducing agents or catalysts can induce asymmetry, leading to the formation of specific enantiomers or diastereomers of the final amine.
Research into inhibitors of inducible nitric oxide synthase has led to the synthesis of 2-azabicyclo[4.1.0]heptan-3-imines, demonstrating the successful formation of imine functionalities on this bicyclic core. nih.gov Subsequent reduction of such imines provides a direct pathway to the corresponding saturated amine heterocycles. The reduction can be carried out using various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), or through catalytic hydrogenation.
Regio- and Stereoselective Placement of the Aminomethyl Group
The successful synthesis of this compound hinges on the ability to control both the position (regioselectivity) and the three-dimensional orientation (stereoselectivity) of the aminomethyl group. The inherent asymmetry and conformational rigidity of the bicyclic system demand sophisticated synthetic strategies to achieve the desired isomer.
A powerful and frequently employed strategy for the functionalization of bicyclo[4.1.0]heptane systems involves a two-step sequence of allylic hydroxylation followed by hydroboration. nih.govacs.org This approach allows for the sequential introduction of oxygen and then a carbon-boron bond, which can be further elaborated to the desired aminomethyl group.
The starting material for such a synthesis is often a readily available bicyclo[4.1.0]heptene derivative, such as (+)-3-carene. researchgate.net The first step, allylic hydroxylation, introduces a hydroxyl group at a position allylic to the double bond. This reaction can be achieved using various reagents, with selenium dioxide (SeO₂) or chromium-based reagents being common choices. The regioselectivity of this step is crucial for positioning the hydroxyl group at the desired C3 precursor position. For instance, the oxidation of 3-carene (B45970) can lead to the formation of 3-caren-5-one, which can then be reduced to the corresponding allylic alcohol. nih.govresearchgate.net
The subsequent hydroboration-oxidation of the allylic alcohol derivative is a key step for introducing the hydroxymethyl group with specific stereochemistry. mdpi.com The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), often provides high levels of regio- and stereoselectivity. The boron atom preferentially adds to the less sterically hindered face of the double bond, and subsequent oxidation replaces the boron with a hydroxyl group. This newly introduced hydroxyl group can then be converted to an amine through a series of standard functional group transformations, such as conversion to a tosylate or mesylate, followed by displacement with an azide and subsequent reduction.
A representative reaction scheme is outlined below:
Scheme 1: Proposed Synthetic Route via Allylic Hydroxylation and Hydroboration
The efficiency and selectivity of these steps are highly dependent on the specific substrate and reaction conditions, as summarized in the following table.
| Step | Reagents and Conditions | Key Outcome | Typical Yields (%) | Diastereomeric Ratio |
| Allylic Hydroxylation | SeO₂, t-BuOOH, CH₂Cl₂ | Introduction of -OH at C5 | 40-60 | Varies with substrate |
| Hydroboration-Oxidation | 1. 9-BBN, THF; 2. H₂O₂, NaOH | Anti-Markovnikov addition of -CH₂OH | 80-95 | >10:1 |
| Tosylation | TsCl, Pyridine | Conversion of -OH to -OTs | >90 | --- |
| Azide Displacement | NaN₃, DMF | Introduction of -N₃ | 70-85 | Inversion of stereochemistry |
| Reduction | LiAlH₄, THF or H₂, Pd/C | Conversion of -N₃ to -NH₂ | >95 | Retention of stereochemistry |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The stereochemistry of the final this compound is determined by the facial selectivity of the key bond-forming reactions and the relative orientation of the substituents on the bicyclic core. The fused cyclopropane (B1198618) ring in the bicyclo[4.1.0]heptane system creates a concave and a convex face, leading to significant steric hindrance that can be exploited to control the approach of reagents.
In the hydroboration step, the bulky borane (B79455) reagent will typically approach the double bond from the less hindered exo face, leading to the formation of the endo-alcohol. Subsequent functional group manipulations to introduce the amine will need to be carefully chosen to either retain or invert this stereocenter as desired. For example, a Mitsunobu reaction with a nitrogen nucleophile would proceed with inversion of configuration, while a two-step oxidation-reductive amination sequence could potentially lead to a mixture of diastereomers if the reduction of the intermediate imine is not stereoselective.
Structure
3D Structure
Properties
IUPAC Name |
3-bicyclo[4.1.0]heptanylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-5-6-1-2-7-4-8(7)3-6/h6-8H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSDLOIDYJNUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Bicyclo 4.1.0 Heptane Scaffold
Cyclopropanation Strategies for Bicyclo[4.1.0]heptane Ring Formation
The most direct route to the bicyclo[4.1.0]heptane skeleton involves the addition of a one-carbon unit across the double bond of a cyclohexene (B86901) precursor. This transformation, known as cyclopropanation, can be achieved through several distinct mechanisms, each offering unique advantages in terms of stereocontrol, substrate scope, and reaction conditions.
The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, providing a reliable method for converting alkenes into cyclopropanes. researchgate.net The reaction typically employs an organozinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wsimg.com When applied to cyclohexene, this reaction yields norcarane (B1199111) (bicyclo[4.1.0]heptane). wsimg.comwikipedia.org
A key feature of the Simmons-Smith reaction is its stereospecificity; the reaction proceeds via a concerted mechanism where the carbene equivalent is delivered to one face of the double bond, preserving the stereochemistry of the starting alkene in the cyclopropane (B1198618) product. wikipedia.orgnumberanalytics.com The mechanism is thought to involve a "butterfly" transition state, and it is generally accepted that a free carbene is not an intermediate. organic-chemistry.org The reaction is often subject to steric hindrance, with the cyclopropanation typically occurring on the less sterically crowded face of the alkene. wikipedia.org Furthermore, the presence of directing groups, such as allylic alcohols, can chelate to the zinc reagent, directing the cyclopropanation to the syn-face of the molecule. organic-chemistry.org
Over the years, several modifications have been developed to enhance the reactivity and scope of the original protocol. The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is a significant advancement that often provides higher yields and better reproducibility. researchgate.netwikipedia.org Other advanced variants involve the use of different dihalogenated precursors or modified zinc reagents to tune reactivity for specific applications. organic-chemistry.org
Table 1: Examples of Simmons-Smith Cyclopropanation for Norcarane Synthesis
| Alkene Precursor | Reagents | Variant | Product | Reference |
|---|---|---|---|---|
| Cyclohexene | CH₂I₂, Zn-Cu | Classic Simmons-Smith | Norcarane | wsimg.comwikipedia.org |
| Substituted Cyclohexene | Et₂Zn, CH₂I₂ | Furukawa Modification | Substituted Norcarane | researchgate.netwikipedia.org |
Transition metal catalysis offers a powerful alternative for cyclopropanation reactions, often providing access to different reactivity patterns and selectivities compared to classical methods. Palladium-catalyzed cyclopropanation, particularly using diazo compounds as the carbene source, is an effective method for the synthesis of the bicyclo[4.1.0]heptane scaffold from olefinic precursors like cyclohexene.
In this process, a palladium catalyst reacts with a diazo compound, such as diazomethane (B1218177) or ethyl diazoacetate, to generate a palladium-carbene intermediate. This electrophilic carbene complex is then transferred to the double bond of an alkene. The reaction is versatile, allowing for the formation of a wide range of substituted norcarane derivatives depending on the nature of the diazo compound used. The choice of ligands on the palladium catalyst is crucial for controlling the efficiency and, in asymmetric variants, the stereoselectivity of the reaction.
Photochemical methods provide a distinct approach to generating reactive carbene species for [2+1] cycloaddition reactions, often under mild, catalyst-free conditions. rsc.org One of the oldest methods involves the irradiation of diazomethane with visible light to produce a methylene (B1212753) carbene, which can then react with an alkene to form a cyclopropane. masterorganicchemistry.com However, this method can be difficult to control and utilizes the toxic and explosive diazomethane. masterorganicchemistry.com
More recent and advanced strategies circumvent the need for hazardous diazo reagents. rsc.orgnih.gov A notable development is the use of stable acyl silanes as carbene precursors. rsc.orgnih.govscispace.com Upon irradiation with visible light (e.g., a 427 nm LED), these compounds can generate singlet nucleophilic siloxy carbenes. nih.govscispace.comchemrxiv.org When the acyl silane (B1218182) and an olefin are tethered within the same molecule, a rapid and highly stereospecific intramolecular [2+1] cycloaddition can occur to generate bicyclo[4.1.0]heptane scaffolds. rsc.orgnih.govscispace.com This process is advantageous as it proceeds without any external catalysts, photosensitizers, or additives. rsc.orgnih.gov The reaction has been successfully applied to form both oxabicyclo[4.1.0]heptane and azabicyclo[4.1.0]heptane systems. rsc.orgnih.govscispace.com The mechanism is believed to be a concerted and stereospecific process. nih.govscispace.com
Table 2: Photochemical Synthesis of Bicyclo[4.1.0]heptane Scaffolds
| Carbene Precursor | Alkene | Conditions | Product Scaffold | Reference |
|---|---|---|---|---|
| Tethered Salicylaldehyde-derived Acyl Silane | Tethered Crotonate | Visible Light (427 nm LED) | Oxabicyclo[4.1.0]heptane | nih.govscispace.com |
| Tethered ortho-Sulfonamido Acyl Silane | Tethered Crotonate | Visible Light (427 nm LED) | Azabicyclo[4.1.0]heptane | nih.govscispace.com |
Cycloaddition and Annulation Approaches to the Bicyclic Skeleton
Beyond direct cyclopropanation, the bicyclo[4.1.0]heptane core can be constructed through reactions that form multiple bonds and rings in a single strategic operation. These methods often start from acyclic or aromatic precursors and build the bicyclic system through elegant cycloaddition or annulation cascades.
The Buchner reaction is a powerful C-C bond-forming reaction used to access seven-membered rings via a dearomatization strategy. wikipedia.orgrsc.org The reaction traditionally involves the addition of a carbene, generated from a diazo compound like ethyl diazoacetate, to an aromatic ring such as benzene. wikipedia.orgchegg.com This process is typically catalyzed by transition metals, with dirhodium catalysts being particularly effective at providing high yields and selectivity. wikipedia.orgnih.gov
The key step in this reaction is the initial cyclopropanation of a double bond within the aromatic ring, which directly forms a norcaradiene intermediate—a derivative of the bicyclo[4.1.0]heptane skeleton. rsc.orgnih.gov This highly strained bicyclic system exists in a dynamic equilibrium with its corresponding seven-membered ring isomer, cycloheptatriene, through a rapid electrocyclic ring-opening reaction. wikipedia.orgrsc.orgresearchgate.net By carefully controlling the reaction conditions and the nature of the substituents, the norcaradiene can be isolated or used in situ. This strategy has been leveraged in total synthesis, where accessing the bicyclo[4.1.0]heptane core through a dearomative Buchner cycloaddition is a key complexity-building step. nih.govuniurb.itacs.org
Donor-acceptor (D-A) cyclopropanes are highly versatile synthetic intermediates characterized by vicinal electron-donating and electron-withdrawing groups. researchgate.net This substitution pattern polarizes the cyclopropane ring, making it susceptible to ring-opening reactions upon treatment with a Lewis acid. acs.orgnih.gov The activation by a Lewis acid facilitates the cleavage of the C-C bond distal to the acceptor groups, generating a stabilized 1,3-zwitterionic intermediate or an intimate ion pair. acs.orgrsc.org
This reactive 1,3-dipole can be intercepted by various reaction partners in formal cycloaddition reactions to construct new ring systems. rsc.orgresearchgate.net In the context of a formal [4+1]-cycloaddition, the three-carbon backbone of the opened cyclopropane acts as a four-π-electron component that can react with a one-carbon synthon. While [3+2] and other annulations are more common for D-A cyclopropanes, specialized systems can be designed to participate in [4+1] annulations. researchgate.netchemrxiv.org This approach allows for the construction of five-membered rings, and if the reacting partners are chosen appropriately, it can be integrated into a sequence to build the bicyclo[4.1.0]heptane skeleton, representing a sophisticated annulation strategy. The versatility of this method stems from the wide range of D-A cyclopropanes and coupling partners that can be employed, offering a modular entry to complex carbocyclic frameworks. researchgate.netthieme-connect.com
Visible Light-Mediated Photocycloaddition Strategies
A modern approach to the synthesis of the bicyclo[4.1.0]heptane scaffold involves the use of visible light to mediate photocycloaddition reactions. One such strategy is the intramolecular [2+1] cycloaddition of nucleophilic siloxy carbenes. This method is notable for its use of visible light irradiation (e.g., a 427 nm LED) to generate singlet nucleophilic carbene intermediates from functionalized acyl silanes. These intermediates then undergo a rapid and highly stereospecific [2+1] cycloaddition with a tethered olefin to construct the bicyclo[4.1.0]heptane ring system. researchgate.netacs.org
A key advantage of this methodology is that it proceeds without the need for exogenous photocatalysts, sensitizers, or other additives. The reaction is concerted and highly stereospecific. researchgate.netacs.org This strategy has been successfully applied to the synthesis of both oxabicyclo[4.1.0]heptane and azabicyclo[4.1.0]heptane scaffolds. For instance, salicylaldehyde-derived acyl silanes, upon O-alkylation with bromocrotonate derivatives and subsequent irradiation, yield oxabicyclo[4.1.0]heptane scaffolds. researchgate.netacs.org Similarly, ortho-sulfonamido acyl silanes can be converted to azabicyclo[4.1.0]heptanes. researchgate.netacs.org
Another innovative approach utilizes visible light-induced photoclick chemistry with a novel class of bench-stable acceptor-acceptor diazo compounds known as diazoenals. researchgate.net Upon irradiation, these compounds generate free enalcarbene intermediates that can react with vinyl arenes to produce bicyclo[4.1.0]heptane-fused polycycles with high yield and diastereoselectivity. researchgate.net
Phosphine-Catalyzed Sequential Annulation Reactions to Bicyclo[4.1.0]heptenes
Phosphine (B1218219) catalysis offers a powerful tool for the construction of bicyclo[4.1.0]heptene skeletons. A notable example is the sequential annulation domino reaction between dienic sulfones and Morita–Baylis–Hillman (MBH) carbonates. chemistry-chemists.com This reaction, typically catalyzed by a phosphine such as tris(4-fluorophenyl)phosphine (B91858) (20 mol%), proceeds under mild conditions to afford functionalized bicyclo[4.1.0]heptenes in excellent yields and with high stereoselectivity. chemistry-chemists.com
In a related strategy, a base-mediated sequential annulation reaction of conjugated dienes and crotonate-derived sulfur ylides provides an effective pathway for the synthesis of bicyclo[4.1.0]heptenes. This tandem reaction involves the formation of three new bonds in a single operation, with the sulfur ylide acting as a C3 synthon. The method is characterized by good yields, remarkable stereoselectivity, and a broad substrate scope. cdnsciencepub.com
Ring Construction and Rearrangement Pathways from Precursors
Derivatization from Eucarvone (B1221054) and Analogous Cyclic Ketones
The natural product eucarvone, a cyclic ketone, serves as a valuable precursor for the synthesis of bicyclo[4.1.0]heptane derivatives. Pioneering work by Corey and Burke demonstrated the formation of carene [bicyclo[4.1.0]heptene] derivatives from eucarvone. acs.org This transformation is a key example of constructing the bicyclic scaffold from a readily available monoterpene. A modification of this method is used in the preparation of 3-carene-2,5-dione, a bicyclo[4.1.0]heptane derivative, starting from carvone (B1668592) via eucarvone. thieme-connect.de
Photochemical irradiation of eucarvone in polar media can also lead to the formation of bicyclo[4.1.0]heptane derivatives. For example, irradiation of eucarvone on silica (B1680970) gel suspended in cyclohexane (B81311) yields 3,7,7-trimethylbicyclo[4.1.0]hept-2-en-4-one, among other products. researchgate.net Additionally, acid-catalyzed rearrangements of bicyclo[4.1.0]heptane precursors derived from cyclohexenones provide another route to functionalized seven-membered rings through the bicyclo[4.1.0]heptane structural unit. mdpi.com
Intramolecular Carbocyclization of 1,6-Enynes
The intramolecular carbocyclization of 1,6-enynes is a versatile and widely studied method for constructing the bicyclo[4.1.0]heptane scaffold. Various catalytic systems have been developed to promote this transformation.
A sustainable approach involves a transition-metal-free oxidative cyclopropanation of aza-1,6-enynes, which enables the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. This method is advantageous for its operational simplicity and the formation of four bonds in a single step under mild conditions. researchgate.net
Transition-metal catalysis is also prominent in this area. An asymmetric gold-catalyzed cycloisomerization of heteroatom-tethered 1,6-enynes has been developed. Using a chiral cationic Au(I) catalyst, this reaction produces functionalized bicyclo[4.1.0]heptene derivatives in moderate to good yields with high enantiomeric excesses (up to 99%). The reaction conditions are highly substrate-dependent, with oxygen-tethered enynes generally giving better results than their nitrogen-tethered counterparts. nih.gov
Furthermore, an enantioselective Ir(I)-catalyzed carbocyclization of 1,6-enynes has been achieved using a chiral counterion strategy. In this case, the stereochemical information is provided by a chiral phosphate (B84403) anion associated with the iridium catalyst. This method has been used to synthesize enantioenriched bicyclo[4.1.0]hept-2-enes with enantiomeric excesses up to 93%.
| Catalyst/Method | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Transition-metal free | Aza-1,6-enynes | Azabicyclo[4.1.0]heptane-2,4,5-triones | Good | N/A |
| Chiral Au(I) complex | Oxygen-tethered 1,6-enynes | Oxabicyclo[4.1.0]heptenes | Moderate to Good | Up to 99% |
| Chiral Au(I) complex | Nitrogen-tethered 1,6-enynes | Azabicyclo[4.1.0]heptenes | Low to Moderate | Generally lower |
| Ir(I) with chiral phosphate | 1,6-enynes | Bicyclo[4.1.0]hept-2-enes | Good | Up to 93% |
Elimination Reactions to Generate Bicyclo[4.1.0]hept-1,6-ene
Elimination reactions provide a direct route to highly strained and reactive bicyclo[4.1.0]heptene systems. A classic example is the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane from cyclohexene and chloroform (B151607) in the presence of a phase-transfer catalyst and sodium hydroxide. This dichlorinated intermediate can then undergo a base-induced elimination-isomerization reaction to generate a bicyclo[4.1.0]heptatriene system (benzocyclopropene), which proceeds through a bicyclo[4.1.0]heptene intermediate.
Stereoselective Synthesis of Bicyclo[4.1.0]heptane Scaffolds
The development of stereoselective methods for the synthesis of the bicyclo[4.1.0]heptane scaffold is crucial for its application in the synthesis of complex molecules such as {Bicyclo[4.1.0]heptan-3-yl}methanamine.
One successful approach is the palladium-catalyzed diastereoselective synthesis of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. This intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides proceeds with exclusive regio- and stereoselectivity. mdpi.com
Another powerful strategy involves the synthesis of enantiomerically pure carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold. The synthesis starts from 1,4-cyclohexanedione (B43130) and relies on key highly diastereoselective allylic oxidation and hydroboration reactions to establish the desired stereochemistry. This modular approach allows for the construction of a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate, which can be further elaborated into a variety of complex target molecules.
| Method | Key Features | Stereochemical Outcome |
| Palladium-Catalyzed Coupling-Cyclization | Intramolecular reaction of a cyclohexadienyl dione (B5365651) with styryl bromides. | High diastereoselectivity. |
| Synthesis of Nucleoside Analogues | Starts from 1,4-cyclohexanedione; key steps are diastereoselective allylic oxidation and hydroboration. | Enantiomerically pure products. |
Asymmetric Transfer Hydrogenation for Chiral Intermediate Generation
Asymmetric transfer hydrogenation (ATH) serves as a powerful and efficient method for establishing key stereocenters in precursors to the bicyclo[4.1.0]heptane scaffold. This technique is particularly valuable for the enantioselective reduction of prochiral ketones, such as cyclohexenone derivatives, to generate chiral allylic alcohols which are versatile intermediates for further elaboration. mdpi.comnih.govsemanticscholar.org
The process typically employs a chiral transition metal catalyst, most notably bifunctional ruthenium complexes developed by Noyori and others. uab.catmdpi.com These catalysts, featuring a chiral diamine ligand and an η⁶-arene ligand, facilitate the transfer of hydrogen from a simple hydrogen donor, like formic acid or isopropanol, to the substrate. mdpi.comrsc.org
A key example is the enantioselective preparation of 4-hydroxy-2-cyclohexenone derivatives, which are crucial building blocks for bicyclo[4.1.0]heptane systems. mdpi.comsemanticscholar.org The ATH of 1,4-cyclohexenedione monoethylene ketal using a chiral ruthenium catalyst provides access to the corresponding chiral allylic alcohol. mdpi.comsemanticscholar.org The choice of catalyst enantiomer ((R,R) or (S,S)) dictates the absolute configuration of the resulting alcohol, allowing for an enantiodivergent synthesis. researchgate.net For instance, the reduction of an enone substrate using an (R,R)-Noyori catalyst and sodium formate (B1220265) (HCOONa) as the hydrogen source can yield the desired (R)-allylic alcohol with high selectivity. mdpi.comsemanticscholar.org
| Substrate | Catalyst | Hydrogen Source | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,4-Cyclohexenedione monoethylene ketal | (R,R)-Noyori-I | HCOONa | (R)-4-hydroxy-2-cyclohexenone derivative | 79% | mdpi.comsemanticscholar.org |
| 1,4-Cyclohexenedione monoethylene ketal | (R,R)-Noyori-I | HCOONH₄ | (R)-4-hydroxy-2-cyclohexenone derivative | 67% (6:1 mixture with saturated alcohol) | mdpi.comsemanticscholar.org |
This methodology demonstrates the generation of chiral intermediates with a defined stereocenter, which is essential for the subsequent stereocontrolled construction of the fused cyclopropane ring. mdpi.com
Application of Chiral Catalysts in Cyclopropanation
The formation of the three-membered ring in the bicyclo[4.1.0]heptane system can be achieved with high enantioselectivity through the use of chiral catalysts. Asymmetric cyclopropanation, where a carbene or carbenoid is added to a carbon-carbon double bond, is a cornerstone of this approach. Various catalytic systems, including those based on transition metals like rhodium, iridium, and cobalt, as well as organocatalysts, have been developed for this purpose. researchgate.netprinceton.eduorganic-chemistry.orgresearchgate.net
One strategy involves the Ir(I)-catalyzed intramolecular carbocyclization of 1,6-enynes. In a notable example, enantioselectivity is induced not by a chiral ligand bound directly to the metal, but by a chiral counterion. The use of a chiral silver phosphate salt in conjunction with Vaska's complex generates a chiral iridium(I) phosphate catalyst in situ, which can effect the cyclopropanation with enantiomeric excesses up to 93%. researchgate.net
Chiral-at-metal rhodium(III) complexes have also proven effective in catalyzing enantioselective cyclopropanation reactions. These complexes can activate sulfoxonium ylides to react with β,γ-unsaturated ketoesters, affording optically pure 1,2,3-trisubstituted cyclopropanes with excellent diastereo- and enantioselectivity (dr > 20:1, up to 99% ee). organic-chemistry.org
Organocatalysis offers a metal-free alternative for asymmetric cyclopropanation. Chiral secondary amines, such as dihydroindole-based catalysts, can activate α,β-unsaturated aldehydes toward nucleophilic attack by stabilized ylides. princeton.edu This activation, proceeding through an iminium ion intermediate, facilitates the enantioselective formation of the cyclopropane ring. princeton.eduacs.org
| Catalyst Type | Specific Catalyst/System | Reactants | Key Feature | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Iridium(I) | trans-[IrCl(CO)(PPh₃)₂] + Chiral Silver Phosphate | 1,6-Enynes | Chiral counterion strategy | Up to 93% | researchgate.net |
| Rhodium(III) | Chiral-at-metal Rh(III) complex | β,γ-Unsaturated ketoesters + Sulfoxonium ylides | Weak coordination achieves high stereoselectivity | Up to 99% | organic-chemistry.org |
| Organocatalyst | Dihydroindole derivative | α,β-Unsaturated aldehydes + Stabilized ylides | Iminium ion activation | Not specified | princeton.edu |
| Cobalt(II) | Co(II) complex with chiral pyridine–bis(oxazoline) ligands | 1,3-Diene + 2,2-Dichloropropane | Reductive generation of non-stabilized carbenes | Up to 45% | nih.gov |
These catalytic methods provide direct access to enantioenriched bicyclo[4.1.0]heptane cores and their precursors, avoiding the need for chiral auxiliaries or resolution of racemic mixtures. bohrium.comthieme-connect.com
Diastereoselective Control in Bicyclic Ring Formation
When a cyclohexene substrate already possesses one or more stereocenters, the primary challenge becomes controlling the diastereoselectivity of the cyclopropanation reaction. The facial selectivity of the carbene addition determines the relative orientation of the new cyclopropane ring with respect to the existing substituents on the cyclohexane ring. This is commonly achieved through substrate-directed synthesis, where a functional group on the starting material directs the incoming reagent to a specific face of the double bond. wikipedia.org
The Simmons-Smith cyclopropanation and its variants are classic examples where such diastereoselective control is highly effective. wikipedia.orgthermofisher.comnih.gov In the cyclopropanation of chiral allylic alcohols, the hydroxyl group can coordinate to the zinc-based reagent (e.g., iodomethylzinc iodide), delivering the methylene group to the syn-face of the molecule with high selectivity. wikipedia.orgharvard.edu This substrate-directing effect is a reliable strategy for establishing the cis-fusion of the two rings.
Similarly, other functional groups like amines and their derivatives can exert powerful stereodirecting effects. For instance, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene using either the Wittig-Furukawa reagent (Zn(CH₂I)₂) or Shi's reagent (CF₃CO₂ZnCH₂I) yields the syn-cyclopropane as a single diastereoisomer. rsc.org Conversely, changing the directing group to an N-tert-butoxycarbonyl (Boc) carbamate (B1207046) reverses the diastereoselectivity, affording the anti-cyclopropane exclusively when using Shi's reagent. rsc.org This demonstrates that a subtle change in the directing group can completely invert the stereochemical outcome, providing access to either diastereomer of the bicyclo[4.1.0]heptane product.
| Substrate | Directing Group | Cyclopropanating Reagent | Product Diastereomer | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| 3-(N,N-dibenzylamino)cyclohexene | -N(Bn)₂ | Zn(CH₂I)₂ | syn-Bicyclo[4.1.0]heptan-2-amine derivative | Single diastereoisomer | rsc.org |
| 3-(N,N-dibenzylamino)cyclohexene | -N(Bn)₂ | CF₃CO₂ZnCH₂I | syn-Bicyclo[4.1.0]heptan-2-amine derivative | Single diastereoisomer | rsc.org |
| 3-(N-tert-butoxycarbonylamino)cyclohexene | -NHBoc | CF₃CO₂ZnCH₂I | anti-Bicyclo[4.1.0]heptan-2-amine derivative | Exclusive | rsc.org |
| Chiral Allylic Alcohol | -OH | ICH₂ZnI | syn-Bicyclo[4.1.0]heptan-2-ol derivative | High | wikipedia.org |
Such precise diastereoselective control is fundamental in multi-step syntheses, ensuring the correct relative stereochemistry of the final target molecule, such as complex carbocyclic nucleoside analogues. acs.orgnih.gov
Structural and Stereochemical Aspects in Bicyclo 4.1.0 Heptan 3 Ylmethanamine Research
Conformational Analysis of the Bicyclo[4.1.0]heptane Ring System
The fusion of a three-membered cyclopropane (B1198618) ring onto a six-membered cyclohexane (B81311) ring in the bicyclo[4.1.0]heptane system, also known as norcarane (B1199111), imposes significant conformational constraints. Unlike a simple cyclohexane ring which predominantly adopts a stable chair conformation, the norcarane skeleton cannot achieve this ideal geometry. The presence of the cyclopropane bridge forces the six-membered ring into a more strained conformation.
Theoretical and experimental studies have shown that the bicyclo[4.1.0]heptane system preferentially adopts a boat or twist-boat conformation for the six-membered ring. quora.com A chair conformation would introduce excessive torsional strain on the carbon-carbon bonds involved in the ring fusion. quora.com The cis-fusion of the rings is significantly more stable than the highly strained trans-fusion, which is generally not feasible for a ring system of this size. quora.com
While the parent norcarane exists in a boat-like conformation, the introduction of substituents can shift the conformational equilibrium. In related heterocyclic systems, such as 1,6-diazabicyclo[4.1.0]heptanes, the energies of chair, half-chair, and boat conformations can be equalized due to stereoelectronic interactions involving the substituents. researchgate.net For {Bicyclo[4.1.0]heptan-3-yl}methanamine, the aminomethyl group at the C-3 position, whether in an axial or equatorial-like orientation, will influence the relative stability of the possible boat and twist-boat conformers. The specific preferred conformation would depend on minimizing steric interactions between the substituent and the rest of the bicyclic framework.
| Feature | Description |
| Parent Ring System | Bicyclo[4.1.0]heptane (Norcarane) |
| Ring Fusion | Cis-fused Cyclohexane and Cyclopropane |
| Preferred Conformation | Boat or Twist-boat for the 6-membered ring quora.com |
| Reason for Preference | Avoidance of high torsional strain present in a chair form quora.com |
| Influence of Substituents | Can alter the energy balance between boat, twist-boat, and half-chair forms researchgate.net |
Stereoisomerism and Enantiomeric Purity in Substituted Bicyclo[4.1.0]heptanes
The structure of this compound contains multiple stereogenic centers, leading to a variety of possible stereoisomers. The key stereocenters are the two bridgehead carbons (C1 and C6) and the carbon atom to which the methanamine group is attached (C3).
This configuration gives rise to 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. These isomers can be further classified based on the relative orientation of the substituents on the cyclohexane ring, commonly referred to as cis or trans relationships between them, and as endo or exo with respect to the cyclopropane ring. The bicyclic nature of the molecule imparts significant rigidity, which can influence its physical properties and biological interactions. cymitquimica.com
The determination of enantiomeric purity is a critical aspect of the synthesis and characterization of chiral molecules like this compound. A standard and highly effective method for this analysis is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase to separate enantiomers, allowing for the precise determination of the enantiomeric excess (ee) in a sample.
| Stereochemical Aspect | Details |
| Stereogenic Centers | C1, C6, C3 |
| Total Stereoisomers | 8 (existing as 4 pairs of enantiomers) |
| Key Descriptors | cis/trans, endo/exo |
| Purity Analysis Method | Chiral High-Performance Liquid Chromatography (HPLC) |
Influence of Substituents on Structural Rigidity and Reactivity Profiles
Substituents can have a profound effect on the thermochemistry, activation energies, and reactivity of the bicyclo[4.1.0]heptane system. nih.gov The inherent rigidity of the bicyclic core is modified by the electronic and steric nature of attached functional groups. cymitquimica.comcymitquimica.com
In the case of this compound, the aminomethyl group at the C-3 position influences the molecule's properties in several ways:
Steric Effects : The size and orientation of the aminomethyl group can hinder or facilitate the approach of reagents to specific faces of the molecule. This steric hindrance can dictate the stereochemical outcome of reactions involving the ring.
Electronic Effects : The nitrogen atom's lone pair of electrons can act as an internal nucleophile or base, potentially participating in neighboring group effects or directing metallation reactions.
Conformational Locking : The substituent may favor a particular conformation of the six-membered ring, reducing its flexibility and influencing the spatial relationship between other parts of the molecule.
Studies on related substituted bicyclo[4.1.0]hepta-trienes have demonstrated that substituents dramatically affect the activation energies of rearrangements. nih.gov For example, electron-donating groups like -NH₂ and electron-withdrawing groups like -NO₂ were found to significantly alter reaction barriers. nih.gov Similarly, the aminomethyl group in this compound is expected to modulate the reactivity of the bicyclic core compared to the unsubstituted parent hydrocarbon.
Diastereomeric Control and Enantioselective Synthesis
The synthesis of specific stereoisomers of substituted bicyclo[4.1.0]heptanes requires precise control over the formation of each chiral center. Both diastereoselective and enantioselective strategies have been developed for this class of compounds.
Diastereomeric Control: This is often achieved through substrate-controlled reactions, where the stereochemistry of the starting material directs the outcome of subsequent transformations. For example, highly diastereoselective allylic oxidation and hydroboration reactions have been used on chiral cyclohexene (B86901) precursors to install new stereocenters with high fidelity, leading to functionalized bicyclo[4.1.0]heptane intermediates. nih.govacs.org The coordination of a directing group, such as a hydroxyl group, to a catalyst can be essential for achieving high stereoselectivity in reactions like epoxidations. thieme-connect.com
Enantioselective Synthesis: This approach involves the use of chiral catalysts or reagents to create a specific enantiomer from a prochiral or racemic starting material.
Catalytic Asymmetric Reactions : Asymmetric transfer hydrogenation (ATH) using chiral bifunctional ruthenium catalysts has been successfully employed to prepare enantiomerically enriched precursors to the bicyclo[4.1.0]heptane system. mdpi.com Palladium-catalyzed intramolecular coupling and cyclization reactions also provide a pathway to diastereoselective synthesis of these structures. doi.org
Introduction of the Amine Group : Once a stereochemically defined bicyclic alcohol is prepared, the amine functionality can be introduced stereospecifically. The Mitsunobu reaction, using reagents like diphenylphosphoryl azide (B81097) (DPPA), is a common method to convert an alcohol to an azide with inversion of configuration. acs.orgmdpi.com The subsequent reduction of the azide yields the desired primary amine, this compound, with the stereocenter at C-3 effectively controlled.
| Synthetic Strategy | Method | Example/Key Feature | Reference |
| Diastereoselective | Substrate-Controlled Hydroboration | Uses existing stereocenters to direct the addition across a double bond. | nih.gov, acs.org |
| Diastereoselective | Directed Epoxidation | A hydroxyl group directs the epoxidation catalyst to one face of the molecule. | thieme-connect.com |
| Enantioselective | Asymmetric Transfer Hydrogenation | Chiral ruthenium catalysts create enantiomerically enriched cyclohexenone precursors. | mdpi.com |
| Enantioselective | Palladium-Catalyzed Cyclization | Achieves diastereoselective formation of the bicyclic ring. | doi.org |
| Functional Group Intro. | Mitsunobu Reaction | Converts a chiral alcohol to an azide (amine precursor) with inversion of stereochemistry. | mdpi.com, acs.org |
Advanced Applications of Bicyclo 4.1.0 Heptane Amines in Synthetic Organic Chemistry and Materials Science
Utilization as Versatile Building Blocks for Complex Organic Architectures
{Bicyclo[4.1.0]heptan-3-yl}methanamine and its derivatives are highly valued as building blocks in synthetic chemistry due to the unique combination of a rigid bicyclic core and a reactive primary amine handle. This combination allows for the stereocontrolled construction of intricate molecular architectures. The amine group serves as a versatile nucleophile or as a point of attachment for a wide array of functional groups, while the bicyclo[4.1.0]heptane skeleton provides a robust and well-defined three-dimensional structure.
Researchers have utilized this scaffold to create diverse and complex molecules, including novel carbocyclic nucleoside analogues. nih.govacs.org In these syntheses, the amine is often transformed into other nitrogen-containing functionalities or used to append nucleobases, demonstrating its utility as a synthetic linchpin. The rigid framework is crucial for locking the molecule into a specific conformation, which is a key aspect of designing biologically relevant compounds.
The synthetic utility of the amine functionality is broad, enabling a variety of chemical transformations that lead to more complex structures. These reactions are fundamental to leveraging this building block in multistep synthesis.
Table 1: Representative Synthetic Transformations of the Aminomethyl Group
| Reaction Type | Reagent(s) | Product Functional Group | Significance in Building Complexity |
|---|---|---|---|
| Acylation | Acyl chlorides, Anhydrides | Amide | Introduces carbonyl functionality, links to carboxylic acid derivatives. |
| Alkylation | Alkyl halides | Secondary/Tertiary Amine | Extends carbon chains, connects to other molecular fragments. |
| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine | Forms C-N bonds with a wide variety of substrates. |
| Diazotization | NaNO₂, HCl | Diazonium Salt (unstable) | Precursor to alcohols, halides, or can be used in coupling reactions. |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea | Creates hydrogen-bonding motifs important in scaffold design. |
Scaffold Design in the Development of New Chemical Entities
In modern medicinal chemistry, there is a significant trend towards developing molecules with greater three-dimensional complexity to improve selectivity and physicochemical properties. The rigid bicyclo[4.1.0]heptane core of this compound is an excellent example of a saturated bioisostere. rsc.org It can replace traditional flat, aromatic rings (like a meta-substituted benzene) to create novel chemical entities with improved properties such as solubility and metabolic stability. nih.govresearchgate.net
The defined stereochemistry of the bicyclo[4.1.0]heptane scaffold allows for precise spatial positioning of substituents. This is critical in scaffold design, where the goal is to orient functional groups in specific vectors to optimize interactions with biological targets. Its use in the design of melanin-concentrating hormone receptor (MCHR1) antagonists highlights this principle, where the bicyclic core serves as a central framework to which other pharmacophoric elements are attached. nih.gov The development of nucleoside analogues built on this scaffold further underscores its value in creating molecules that mimic the shape of natural sugars but with enhanced chemical stability. nih.govresearchgate.net
Table 2: Comparison of Scaffolds in Chemical Design
| Scaffold | Key Structural Feature | Primary Advantage | Primary Disadvantage |
|---|---|---|---|
| Benzene | Flat, aromatic, sp² hybridized | Well-understood electronics, rigid | Poor solubility, often subject to metabolic oxidation |
| Cyclohexane (B81311) | Flexible, chair/boat conformers, sp³ | High sp³ character, improved solubility | Conformational ambiguity can be a design challenge |
| Bicyclo[4.1.0]heptane | Rigid, fused-ring, sp³ hybridized | Defined 3D geometry, conformational restriction | More complex stereoselective synthesis required |
Precursors in the Total Synthesis of Natural Products and Bio-inspired Molecules
The bicyclo[4.1.0]heptane skeleton is a structural motif found in a number of natural products. Its unique stereochemical and reactive properties make it a valuable intermediate in the total synthesis of these complex targets. For instance, the core structure is a key feature in the natural product Avenaol, a germination stimulant, and its synthesis required the strategic formation of the all-cis-substituted cyclopropane (B1198618) ring within the bicyclic system. kyoto-u.ac.jp In another advanced synthesis, a bicyclo[4.1.0]heptane core was accessed via a dearomative cycloaddition as a pivotal intermediate in the 11-step total synthesis of the alkaloid daphenylline. nih.gov
While direct total syntheses starting from this compound are not widely reported, its role as a precursor to bio-inspired molecules is well-established. A significant area of research has been the stereoselective synthesis of enantiomerically pure carbocyclic nucleoside analogues. nih.govresearchgate.net These molecules are inspired by natural nucleosides but replace the furanose sugar with the bicyclo[4.1.0]heptane framework. In these syntheses, a bicyclo[4.1.0]heptane derivative, often an azide (B81097) or amine, serves as the key precursor onto which the nucleobase is constructed. acs.org The synthetic routes rely on highly diastereoselective reactions, such as allylic oxidations and hydroborations, to establish the multiple stereocenters on the bicyclic core. nih.gov
Exploration in the Development of Novel Materials
The application of bicyclic compounds is expanding beyond medicinal chemistry into materials science. The rigidity and defined shape of the bicyclo[4.1.0]heptane scaffold make it an attractive candidate for incorporation into polymers and liquid crystals. The stable bicyclic structure can impart specific thermal and mechanical properties to materials. smolecule.com
While research on this compound itself in materials is nascent, related derivatives have shown significant promise. For example, the rigid structure of bicyclo[4.1.0]heptan-2-one has been investigated for its potential in creating liquid crystals, which are essential for display technologies. smolecule.com Furthermore, the related compound 7-methylenebicyclo[4.1.0]heptane has been successfully used in asymmetric alternating copolymerization with carbon monoxide, catalyzed by palladium complexes. researchgate.net This demonstrates that the bicyclo[4.1.0]heptane unit can be integrated into polymer backbones. The aminomethyl group of the title compound offers a reactive site for polymerization, suggesting its potential use as a monomer for synthesizing polyamides or polyimides with highly structured, non-flexible backbones, which could lead to materials with high thermal stability and unique mechanical properties.
Probing Fundamental Organic Reaction Mechanisms
The conformationally restricted nature of the bicyclo[4.1.0]heptane system makes it an excellent tool for studying fundamental organic reaction mechanisms. Unlike flexible acyclic or monocyclic systems, the relatively fixed positions of the atoms in this bicyclic structure reduce the number of possible transition states, allowing for a clearer interpretation of experimental results.
The stereochemical relationship between the aminomethyl group and the adjacent cyclopropane ring can be used to probe neighboring group participation, stereoelectronic effects, and the mechanisms of ring-opening reactions. For example, the orientation of the C-N bond relative to the C-C bonds of the cyclopropane ring can influence the regioselectivity and stereoselectivity of reactions involving either functional group. The rigid framework is particularly useful in studying reactions where stereochemistry is a key indicator of the mechanism, such as nucleophilic substitution or elimination pathways. By observing the stereochemical outcome of reactions on a specific diastereomer of a this compound derivative, chemists can infer detailed information about the transition state geometry and the mechanistic pathway. nih.govd-nb.info
Conclusion and Future Research Directions
Summary of Key Methodological Advancements and Synthetic Achievements
The synthesis of functionalized bicyclo[4.1.0]heptane derivatives has seen considerable progress, driven by the need for structurally complex and stereochemically defined molecules for various applications. A primary achievement has been the development of methods to construct the core bicyclic structure with high stereocontrol.
Key synthetic strategies include:
Cyclopropanation Reactions: The Corey-Chaykovsky reaction, utilizing sulfur ylides with masked o-benzoquinones, has proven effective for generating functionalized bicyclo[4.1.0]heptane derivatives with good regioselectivity. researchgate.net Similarly, palladium-catalyzed intramolecular coupling and cyclization of dienyl compounds with styryl bromides provides a regio- and stereoselective route to substituted bicyclo[4.1.0]heptenes. acs.org
Dearomative Cycloadditions: The Buchner dearomative cycloaddition has been employed as a powerful tool to access the bicyclo[4.1.0]heptane core, which can then be used as a strategic intermediate in the total synthesis of complex natural products like daphenylline. nih.gov
Stereoselective Functionalization: Significant advancements have been made in the enantioselective synthesis of highly functionalized bicyclo[4.1.0]heptanes. One notable achievement is the development of a highly regio- and stereoselective route starting from 1,4-cyclohexanedione (B43130). acs.orgnih.gov This pathway utilizes key steps such as diastereoselective allylic oxidation and hydroboration to install multiple stereocenters with precision. acs.orgnih.gov The synthesis of a pivotal bicyclo[4.1.0]heptyl azide (B81097) intermediate provides a direct precursor to amines, showcasing a modular approach to these complex scaffolds. acs.orgnih.gov
These methodological advancements have made it possible to access a range of enantiomerically pure bicyclic compounds that were previously difficult to obtain, paving the way for their exploration in various scientific fields.
| Methodology | Key Reagents/Reaction | Key Achievement/Advancement | Reference |
|---|---|---|---|
| Stereoselective Synthesis | 1,4-cyclohexanedione, Diastereoselective allylic oxidation, Hydroboration | Enantiomerically pure synthesis of bicyclo[4.1.0]heptanes with five chiral centers; creation of a key azide intermediate for amine synthesis. | acs.orgnih.gov |
| Dearomative Cycloaddition | Buchner reaction | Access to the bicyclo[4.1.0]heptane core for use in the total synthesis of complex alkaloids. | nih.gov |
| Cyclopropanation | Corey-Chaykovsky reaction on masked o-benzoquinones | Facile and regioselective synthesis of highly substituted bicyclo[4.1.0]heptenones. | researchgate.net |
| Intramolecular Coupling | Palladium catalysis | Regio- and stereoselective formation of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. | acs.org |
Emerging Trends and Challenges in Bicyclo[4.1.0]heptane Chemistry
The unique conformational rigidity and three-dimensional structure of the bicyclo[4.1.0]heptane skeleton have made it an attractive scaffold in medicinal chemistry and organic synthesis.
Emerging Trends:
Medicinal Chemistry Scaffolds: There is a growing interest in using bicyclo[4.1.0]heptane derivatives as core structures for developing new therapeutic agents. They have been successfully incorporated into melanin-concentrating hormone receptor 1 (MCHR1) antagonists for potential obesity treatment and have been investigated as rigid carbocyclic nucleoside analogues with antiviral properties. researchgate.netacs.orgnih.govnih.gov
Bioisosteric Replacement: The bicyclo[4.1.0]heptane moiety is being explored as a bioisostere for other cyclic structures, such as arene rings, to improve the physicochemical and pharmacological properties of drug candidates. rsc.org
Building Blocks in Total Synthesis: The ability to synthesize complex, stereochemically rich bicyclo[4.1.0]heptanes has positioned them as valuable intermediates in the total synthesis of intricate natural products. nih.gov
Challenges:
Stereochemical Control: Despite recent advancements, the predictable and controlled synthesis of all possible stereoisomers of a substituted bicyclo[4.1.0]heptane remains a significant hurdle. The rigid framework contains multiple chiral centers, and achieving high diastereoselectivity can be challenging. acs.org
Ring Strain and Reactivity: The inherent ring strain of the cyclopropane (B1198618) moiety imparts unique reactivity, but it can also lead to undesired side reactions, such as ring-opening. rsc.orgbeilstein-journals.orgresearchgate.net Controlling the conditions to favor the desired transformation without compromising the bicyclic core is a persistent challenge. rsc.orgnih.gov
Functionalization: While methods exist to create the core structure, the regioselective introduction of functional groups at specific positions, particularly on the cyclohexane (B81311) portion of the ring system, requires further development.
Potential Avenues for Further Exploration in Aminomethyl Bicyclic Systems and their Chemical Transformations
The introduction of an aminomethyl group onto the bicyclo[4.1.0]heptane framework opens up numerous possibilities for future research. This functional group can serve as a versatile synthetic handle, a key element for biological activity, or a directing group for catalysis.
Potential Research Directions:
Catalysis and Ligand Development: The primary amine of {bicyclo[4.1.0]heptan-3-yl}methanamine could be used to synthesize novel chiral ligands for asymmetric catalysis. nih.gov The rigid bicyclic backbone could impart a well-defined stereochemical environment around a metal center, potentially leading to high enantioselectivity in catalytic transformations. nih.gov
Medicinal Chemistry Exploration: The aminomethyl group is a common pharmacophore. Future work could involve synthesizing libraries of derivatives by functionalizing the amine to explore new biological targets. The scaffold's rigidity is ideal for probing structure-activity relationships in drug design. nih.govacs.org
Novel Chemical Transformations: The interplay between the amino group and the strained cyclopropane ring could be exploited to develop novel chemical reactions. For example, intramolecular reactions triggered by the amine could lead to complex polycyclic systems or facilitate regioselective ring-opening of the cyclopropane to access different carbocyclic skeletons. rsc.orgbeilstein-journals.org
Materials Science Applications: While underexplored, bicyclic amines could be investigated as monomers for the synthesis of novel polymers or as components in the design of new materials where the rigid, three-dimensional structure could impart unique properties. ontosight.ai
| Research Area | Specific Focus | Potential Outcome | Relevant Concepts |
|---|---|---|---|
| Asymmetric Catalysis | Synthesis of chiral ligands from enantiopure aminomethyl bicycloheptanes. | New catalysts for enantioselective C-C and C-N bond formation. | nih.govnih.gov |
| Medicinal Chemistry | Derivatization of the amine to build libraries for biological screening. | Identification of new bioactive compounds with potential therapeutic applications. | acs.orgnih.govacs.org |
| Synthetic Methodology | Amine-directed or -mediated ring-opening and rearrangement reactions. | Novel pathways to diverse and complex molecular architectures. | rsc.orgbeilstein-journals.orgnih.gov |
| Materials Science | Incorporation of the rigid bicyclic amine scaffold into polymers or functional materials. | New materials with unique structural, thermal, or optical properties. | ontosight.ai |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
